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Cat. No.: B609696 Get Quote

Executive Summary
NVS-ZP7-4 is a first-in-class, selective small-molecule inhibitor of SLC39A7 (ZIP7), a critical

zinc transporter located on the endoplasmic reticulum (ER) membrane.[1][2] Originally

discovered during a phenotypic screen for Notch pathway modulators in T-cell acute

lymphoblastic leukemia (T-ALL), this compound has become the primary chemical tool for

interrogating ER zinc homeostasis.

This guide details the structural activity relationship (SAR) that led to the optimization of NVS-

ZP7-4, its mechanism of action involving the induction of ER stress (unfolded protein

response), and the experimental protocols required to validate its activity in biological systems.

The Biological Target: ZIP7 (SLC39A7)
To understand the SAR of NVS-ZP7-4, one must first understand the unique topology of its

target. Unlike most ZIP transporters that import zinc from the extracellular space, ZIP7 resides

on the ER membrane.

Physiological Function: ZIP7 transports Zn2+from the ER lumen into the cytosol. It acts as

the "release valve" for stored zinc.

Inhibition Consequence: Blocking ZIP7 traps zinc inside the ER (leading to ER zinc overload)

and starves the local cytosolic environment of zinc.
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Downstream Effect: Cytosolic zinc deficiency impairs zinc-dependent kinases (e.g., CK2),

while ER zinc overload disrupts protein folding, triggering the Unfolded Protein Response

(UPR) and apoptosis.

Diagram 1: ZIP7 Signaling & Inhibition Mechanism
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Caption: ZIP7 normally releases Zinc to the cytosol. NVS-ZP7-4 inhibition traps Zinc in the ER,

triggering UPR-mediated apoptosis.

Structural Activity Relationship (SAR) Analysis
The development of NVS-ZP7-4 originated from a high-throughput screen of ~1.2 million

compounds. The hit-to-lead optimization focused on the aminobenzothiazole and benzoxazine

scaffolds. The SAR is characterized by steep stereochemical requirements and specific

halogenation patterns.

Core Scaffold Evolution
The primary pharmacophore consists of a core heterocyclic ring system linked to a chiral

amine.
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Compound ID Role
Structural
Modification

Activity (IC50 /
Phenotype)

NVS-ZP7-1 Primary Hit
Benzoxazine scaffold.

[2]

Active (Micromolar).

Blocks Notch.

NVS-ZP7-2 Neg. Control Enantiomer of ZP7-1.
Inactive. Confirms

stereospecific binding.

NVS-ZP7-3 Intermediate

Replacement of

benzoxazine with

quinazolinone.[2]

Modest improvement

in potency.[2]

NVS-ZP7-4 Lead Probe

Fluorination of the

aminobenzothiazole

moiety.[2]

High Potency.

(Primary Tool

Compound).

NVS-ZP7-5 Optimized
Replacement with 3,4-

difluorobenzamide.[2]

Improved potency

over ZP7-4.

NVS-ZP7-6 Probe
Addition of Diazirine

group.[2][3]

Retains activity; used

for Photoaffinity

Labeling.

NVS-ZP7-8 Neg. Control

Heterocyclic

benzamide

modification.

Inactive. Used to

validate on-target

effects.

Key SAR Insights
Stereospecificity: The biological activity is strictly governed by the chirality of the amine

linker. The (S)-enantiomer (typically) is active, while the (R)-enantiomer (NVS-ZP7-2) is

biologically inert. This pair is essential for validating that observed effects are target-

mediated and not due to general toxicity.

Fluorination: The transition from ZP7-3 to ZP7-4 involved fluorination of the aromatic ring.[2]

This is a classic medicinal chemistry tactic to block metabolic soft spots (preventing

oxidation) and increase lipophilicity, likely enhancing membrane permeability to reach the

ER.
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Linker Rigidity: The scaffold requires a specific spatial arrangement between the aromatic

"tail" and the heterocyclic "head" to fit the ZIP7 transmembrane binding pocket.

Mechanism of Action & Validation
NVS-ZP7-4 does not simply "clog" the transporter; it induces a specific cascade of cellular

failures.

The "Zinc Trap" Hypothesis
Unlike extracellular chelators (e.g., TPEN) that strip zinc from the cytosol globally, NVS-ZP7-4

creates a compartmental imbalance.

ER Lumen: Zinc concentrations rise significantly (detectable via ER-targeted FRET sensors).

Cytosol: Zinc concentrations drop transiently or locally.

Genetic Validation (The Gold Standard)
To prove NVS-ZP7-4 targets ZIP7 specifically, researchers generated a resistant cell line.[1][2]

[4]

Resistant Clone: TALL-1 cells treated with escalating doses of NVS-ZP7-4 over 6 months.[2]

Mutation Identified:V430E mutation in SLC39A7 (ZIP7).[1][2][4]

Significance: This valine-to-glutamic acid substitution alters the binding pocket, preventing

drug binding while maintaining zinc transport function. This confirms ZIP7 as the physical

target.

Diagram 2: Experimental Validation Workflow
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Caption: The workflow used to identify and validate ZIP7 as the target of NVS-ZP7-4, utilizing

resistant genetics and chemical proteomics.

Experimental Protocols
As a Senior Application Scientist, I recommend the following protocols for utilizing NVS-ZP7-4.

These assays are self-validating when used with the controls listed in Section 2.

Protocol A: Monitoring ER Zinc Levels (FRET Assay)
Standard cytosolic dyes (e.g., FluoZin-3) are insufficient for ZIP7 analysis because the drug

increases ER zinc, not cytosolic.

Transfection: Transfect HeLa or HEK293 cells with the ER-targeted FRET sensor (e.g.,

ZapCY1-ER or eCALWY-4 targeted to ER).
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Baseline: Image cells in Tyrode’s buffer to establish baseline FRET ratio (CFP/YFP).

Treatment:

Experimental: Add NVS-ZP7-4 (1 µM).

Negative Control: Add NVS-ZP7-2 (1 µM).

Positive Control: Add TPEN (High affinity chelator) to strip Zn (confirms dynamic range).

Readout:

NVS-ZP7-4 treatment should cause an increase in FRET signal (indicating higher ER Zn

concentration) within minutes.

NVS-ZP7-2 should show no change.

Protocol B: UPR Induction (Western Blot)
ZIP7 inhibition triggers ER stress.[1][2] This is the phenotypic readout.

Seeding: Seed T-ALL cells (e.g., HPB-ALL) at 1x10^6 cells/mL.

Dosing: Treat with NVS-ZP7-4 (0.5 - 5 µM) for 24 hours.

Lysis: Lyse cells using RIPA buffer with phosphatase inhibitors.

Immunoblot Targets:

p-eIF2α (Ser51): Early marker of PERK pathway activation.

ATF4: Downstream transcription factor.

CHOP (DDIT3): Pro-apoptotic marker (Late stage).

Cleaved PARP: Marker of apoptosis.

Result: Expect dose-dependent upregulation of CHOP and p-eIF2α.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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